Everolimus-d4

Catalog No.
S893057
CAS No.
1338452-54-2
M.F
C53H83NO14
M. Wt
962.264
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Everolimus-d4

CAS Number

1338452-54-2

Product Name

Everolimus-d4

IUPAC Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H83NO14

Molecular Weight

962.264

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2

InChI Key

HKVAMNSJSFKALM-FQJUTLEBSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Synonyms

40-O-(2-Hydroxyethyl-d4)rapamycin; 42-O-(2-Hydroxy)ethyl-d4 Rapamycin; Afinitor-d4; Certican-d4; RAD-d4; RAD 001-d4; SDZ-RAD-d4; XIENCE V-d4;

Everolimus-d4 (~90%), also known as RAD001-d4, is a deuterium-labeled form of Everolimus, a potent and selective inhibitor of the mTORC1 (mammalian target of rapamycin complex 1) pathway []. Everolimus itself is a derivative of rapamycin, a naturally occurring macrolide with various immunosuppressive and antiproliferative properties []. While Everolimus has established applications in medicine, Everolimus-d4 serves specific purposes in scientific research.

Applications in Pharmacokinetic and Metabolic Studies

Everolimus-d4, due to its isotopic substitution with deuterium atoms, possesses slightly different physical and chemical properties compared to its non-labeled counterpart []. This difference allows scientists to distinguish between the administered drug (Everolimus) and its metabolites or endogenous compounds in the body []. This is particularly valuable in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs. By utilizing Everolimus-d4 as an internal standard or tracer, researchers can accurately measure the concentration of Everolimus and its metabolites in biological samples, such as blood, plasma, or tissue. This information is crucial for understanding the drug's efficacy, safety profile, and potential drug interactions.

Everolimus-d4 is a deuterated derivative of Everolimus, which itself is a synthetic analog of Rapamycin, a macrolide antibiotic. The chemical formula for Everolimus-d4 is C53H79D4NO14, and its molecular weight is approximately 962.25 g/mol . The compound is primarily used in research settings as a stable isotope-labeled internal standard for quantifying Everolimus in biological samples. This labeling allows for more accurate assessments of pharmacokinetics and drug metabolism.

Everolimus-d4 does not possess its own mechanism of action. It serves as a surrogate molecule for Everolimus in analytical techniques. Everolimus itself functions by inhibiting the mTOR (mammalian target of rapamycin) pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival []. By binding to the FKBP12 protein, Everolimus forms a complex that disrupts mTOR activity, leading to cell cycle arrest and reduced tumor cell proliferation [].

Typical of macrolides. Notable reactions include:

  • Reduction Reactions: These involve the removal of oxygen or the addition of hydrogen, which can modify the compound's functional groups.
  • Hydrolysis: This reaction may occur under acidic or basic conditions, leading to the breakdown of ester linkages.
  • Nucleophilic Substitution: This can involve the replacement of functional groups within the molecule, impacting its biological activity .

Everolimus-d4 retains the biological properties of Everolimus, functioning primarily as an inhibitor of the mammalian target of rapamycin (mTOR). It specifically inhibits mTORC1 signaling, which is crucial for cell growth and proliferation. The inhibition leads to:

  • Reduced Cell Proliferation: By blocking mTOR signaling, Everolimus-d4 can effectively halt the progression of cells from the G1 phase to the S phase of the cell cycle.
  • Induction of Apoptosis: The compound promotes programmed cell death in certain cancer cells.
  • Immunosuppressive Effects: Similar to its parent compound, it inhibits cytokine-mediated lymphocyte proliferation, making it useful in transplant medicine .

The synthesis of Everolimus-d4 typically involves deuteration processes applied to the original Everolimus compound. Common methods include:

  • Deuteration via Exchange Reactions: This method substitutes hydrogen atoms with deuterium in specific positions on the molecule.
  • Chemical Modification: Starting from Rapamycin, chemical modifications are made to yield Everolimus-d4 while ensuring that deuterium is incorporated into the structure .

Everolimus-d4 is primarily utilized in research applications, particularly in pharmacokinetic studies to:

  • Quantify Drug Levels: It serves as an internal standard in mass spectrometry for measuring Everolimus concentrations in biological fluids.
  • Study Drug Metabolism: Researchers use it to understand how Everolimus is metabolized within biological systems.

Additionally, due to its immunosuppressive properties, it may find applications in studies related to organ transplantation and cancer therapy .

Studies involving Everolimus-d4 focus on its interactions with various biological molecules:

  • Protein Binding: Investigations assess how effectively Everolimus-d4 binds to plasma proteins compared to non-deuterated forms.
  • Metabolic Pathways: Research explores how deuteration affects metabolic pathways and enzyme interactions involved in drug metabolism.
  • Synergistic Effects with Other Drugs: It is often studied in combination with other immunosuppressants or anticancer agents to evaluate potential synergistic effects .

Several compounds share structural and functional similarities with Everolimus-d4. Here are notable examples:

Compound NameCAS NumberKey Features
Rapamycin53123-88-9Parent compound; strong mTOR inhibitor.
Sirolimus53123-88-9Another name for Rapamycin; similar mechanism.
Temsirolimus162635-04-3mTOR inhibitor used primarily in cancer treatment.
Zotarolimus187084-66-0Related macrolide with immunosuppressive properties.

Uniqueness of Everolimus-d4:
Everolimus-d4's unique feature lies in its deuterated form, which enhances stability and allows for precise quantification in pharmacokinetic studies without altering its biological activity significantly. This makes it particularly valuable for researchers studying drug metabolism and efficacy .

XLogP3

5.9

Dates

Modify: 2023-08-15

Explore Compound Types